
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also features a 1,2,3-triazole ring, a fluorophenyl group, and a methoxybenzamide moiety.
Molecular Structure Analysis
The compound’s structure suggests it could have interesting biological properties. The piperidine ring is a key structural feature in many bioactive compounds, and the 1,2,3-triazole ring is known for its diverse biological activities .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, piperidone derivatives are known to undergo a variety of reactions. They can be involved in Mannich base formation reactions, which are important for deriving piperidine-4-ones .科学的研究の応用
Radiolabeled Antagonists in Neurotransmission Studies
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is structurally related to compounds used in radiolabeling for the study of neurotransmission. For example, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [18F]p-MPPF, is a 5-HT1A antagonist used in PET studies of serotonergic neurotransmission (Plenevaux et al., 2000).
Metabolite Analysis in Pharmacokinetics
In the realm of pharmacokinetics, similar compounds have been studied for their metabolites and excretion pathways. For instance, the metabolites of YM758, a structurally related compound, were identified in human urine, plasma, and feces, with significant insights into renal and hepatic uptake transporters (Umehara et al., 2009).
Synthesis and Antimicrobial Activities
Compounds containing 1,2,4-triazole derivatives, similar to N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, have been synthesized and shown to possess antimicrobial activities. This includes novel derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines, demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).
PET Imaging Agents in Brain Studies
Another related compound, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[(18)F]fluorobenzamide, known as [(18)F]MPP3F, was synthesized and characterized as a potential brain imaging agent for PET. It demonstrated significant brain uptake and a favorable brain-to-blood ratio in mice (Mou et al., 2009).
Molecular Stability and Docking Studies in Anti-Cancer Research
In anti-cancer research, molecular stabilities and conformational analyses of benzimidazole derivatives bearing 1,2,4-triazole, like the subject compound, have been investigated. These studies use density functional theory and molecular docking to understand the mechanism behind anti-cancer properties (Karayel, 2021).
Anti Neoplastic Activities in Cancer Treatment
Additionally, a study evaluated the anti-cancer activity of a 1, 2, 4-triazole derivative against Dalton’s Lymphoma Ascitic in mice, revealing a significant effect on various biochemical and hematological parameters (Arul & Smith, 2016).
特性
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-20-8-3-2-7-18(20)21(29)24-16-9-11-27(12-10-16)22(30)19-14-28(26-25-19)17-6-4-5-15(23)13-17/h2-8,13-14,16H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWODWIDPCFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

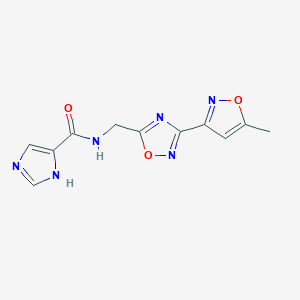
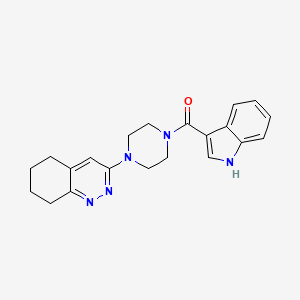
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)


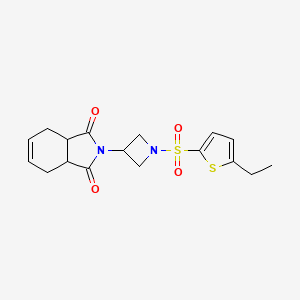
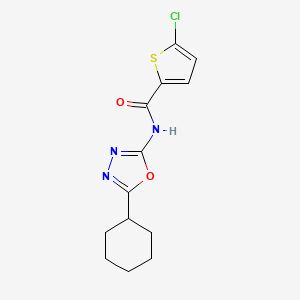
![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)
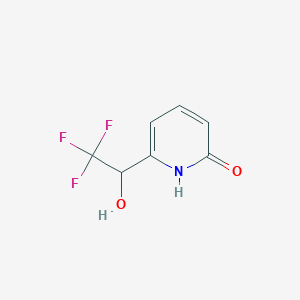
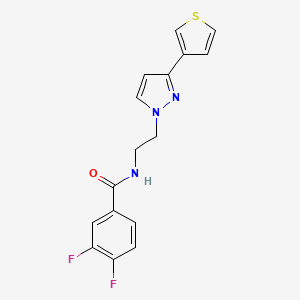

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)
![1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859390.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)